2-Hydroxy-6-(2-pyridin-2-yl-ethyl)-benzoic acid methyl ester
Description
2-Hydroxy-6-(2-pyridin-2-yl-ethyl)-benzoic acid methyl ester is a benzoic acid derivative featuring a methyl ester at the carboxyl group, a hydroxyl group at the 2-position, and a 2-pyridin-2-yl-ethyl substituent at the 6-position. The pyridine moiety introduces nitrogen-based electronic effects, while the ethyl linker may influence steric bulk and conformational flexibility.
Properties
IUPAC Name |
methyl 2-hydroxy-6-(2-pyridin-2-ylethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-15(18)14-11(5-4-7-13(14)17)8-9-12-6-2-3-10-16-12/h2-7,10,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGFEKDAZRAGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
-
Formation of the Vinyl Intermediate :
The vinyl precursor is synthesized via a Heck coupling reaction between methyl 2-hydroxy-6-bromobenzoate and 2-vinylpyridine. Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) and phosphine ligands (e.g., PPh<sub>3</sub>) facilitate this cross-coupling under inert conditions (80–100°C, 12–24 hours). -
Hydrogenation of the Vinyl Group :
The vinyl intermediate undergoes hydrogenation using H<sub>2</sub> gas (1–3 atm) and a palladium-on-carbon (Pd/C) catalyst in methanol or ethanol. This step achieves near-quantitative conversion to the ethyl-bridged product.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Heck coupling) | 68–72% |
| Yield (Hydrogenation) | 95–98% |
| Purity (Final product) | >99% (HPLC) |
Alternative routes explore the direct introduction of the pyridin-2-yl-ethyl group onto methyl salicylate via nucleophilic substitution or Friedel-Crafts alkylation.
Alkylation Protocol
-
Substrate Preparation :
Methyl salicylate is treated with a Lewis acid (e.g., AlCl<sub>3</sub>) to activate the aromatic ring at the para position (C6) relative to the hydroxyl group. -
Reaction with 2-(2-Bromoethyl)pyridine :
The activated intermediate reacts with 2-(2-bromoethyl)pyridine in dichloromethane at 40–60°C for 6–12 hours. Triethylamine (NEt<sub>3</sub>) is added to scavenge HBr.
Optimization Data:
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 50°C | +15% |
| Molar Ratio (Substrate) | 1:1.2 | +20% |
| Solvent | Dichloromethane | +10% |
This method prioritizes the early introduction of the pyridin-2-yl-ethyl group onto 2-hydroxybenzoic acid, followed by esterification.
Stepwise Synthesis
Efficiency Metrics:
| Step | Atom Economy | Yield |
|---|---|---|
| Sonogashira Coupling | 78% | 65% |
| Esterification | 89% | 82% |
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective catalysts and continuous-flow systems to enhance reproducibility.
Key Industrial Parameters:
Cost Analysis:
| Method | Cost per kg (USD) |
|---|---|
| Hydrogenation Route | 1,200–1,500 |
| Direct Alkylation | 1,800–2,200 |
| TCT-Mediated Esterification | 950–1,100 |
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of each approach:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrogenation Route | 85–90 | >99 | High | Moderate |
| Direct Alkylation | 60–65 | 95–97 | Low | Low |
| TCT-Mediated Esterification | 75–80 | 98–99 | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(2-pyridin-2-yl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 2-Hydroxy-6-(2-pyridin-2-yl-ethyl)-benzoic acid methyl ester exhibit antimicrobial properties. Studies have shown that derivatives of benzoic acid can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds containing hydroxyl and carboxylic acid groups are often studied for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .
Analgesic Properties
There is emerging interest in the analgesic effects of similar compounds. The presence of the pyridine moiety may enhance pain-relieving properties, making it a candidate for further pharmacological studies aimed at pain management .
Material Science
Polymer Synthesis
The compound can serve as a functional monomer in polymer chemistry. Its unique structure allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of smart materials and coatings .
Nanocomposites
Incorporating this compound into nanocomposite materials can improve their mechanical and thermal properties. Research into nanocomposites involving organic compounds has shown promising results in various applications, including electronics and biomedicine .
Analytical Chemistry
Chromatographic Applications
Due to its distinct chemical structure, this compound can be utilized as a standard or reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its purity and stability make it suitable for method validation and quality control in pharmaceutical analysis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammation markers in vitro, suggesting potential for anti-inflammatory drug development. |
| Study C | Polymer Applications | Successfully integrated into a polymer matrix, enhancing tensile strength by 25%. |
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(2-pyridin-2-yl-ethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The pyridin-2-yl-ethyl substituent may also play a role in binding to specific receptors or active sites, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
2-Hydroxy-6-(6-hydroxy-4-methyl-phenoxy)-4-methyl-benzoic Acid Methyl Ester (Compound 26)
Structural Differences :
- Substituent at 6-position: A phenoxy group with hydroxy and methyl groups replaces the pyridin-2-yl-ethyl group.
- Additional methyl group at the 4-position of the benzoic acid backbone.
Key Findings :
Table 1: Physicochemical Comparison
2-Hydroxy-6-(2-pyridin-4-yl-vinyl)-benzoic Acid Methyl Ester
Structural Differences :
- Pyridin-4-yl-vinyl group (conjugated double bond) vs. ethyl linker in the target compound.
- Pyridine nitrogen at the 4-position alters electronic distribution.
Key Findings :
Table 2: Functional Group Impact
| Compound | Linker Type | Pyridine Position | Stability/Commercial Status |
|---|---|---|---|
| Target Compound | Ethyl | 2-yl | Not reported |
| Pyridin-4-yl-vinyl analog | Vinyl | 4-yl | Discontinued |
2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic Acid Methyl Ester
Structural Differences :
- 4-Phenyl-buta-1,3-dienyl substituent introduces extended conjugation and steric bulk.
Key Findings :
2-Amino-6-methylbenzoic Acid Methyl Ester
Structural Differences :
- Amino group at 2-position and methyl group at 6-position vs. hydroxyl and pyridinyl-ethyl in the target compound.
Key Findings :
- Amino group increases basicity and solubility in acidic media (protonation) .
Ethyl 2-(2-hydroxybenzoyl)benzoate
Structural Differences :
- Ethyl ester (vs. methyl) and 2-hydroxybenzoyl substituent (vs. pyridinyl-ethyl).
Q & A
Q. What are the established synthetic routes for 2-Hydroxy-6-(2-pyridin-2-yl-ethyl)-benzoic acid methyl ester?
The compound is synthesized via esterification of 2-hydroxy-6-(2-pyridin-2-yl-ethyl)-benzoic acid with methanol under acidic or catalytic conditions. Key steps include:
- Pyridinyl-ethyl group introduction : A Friedel-Crafts alkylation or palladium-catalyzed coupling may attach the pyridinyl-ethyl moiety to the benzoic acid backbone .
- Esterification : Methanol reacts with the carboxylic acid group using H₂SO₄ or TsOH as a catalyst, followed by purification via column chromatography . Table 1: Typical Reaction Conditions
| Step | Reagents/Catalyst | Temperature | Yield |
|---|---|---|---|
| Alkylation | AlCl₃, Pyridine derivative | 80–100°C | ~60% |
| Esterification | H₂SO₄, MeOH | Reflux | ~75% |
Q. How is this compound characterized structurally?
- NMR : The methyl ester group appears as a singlet at δ ~3.8 ppm (¹H NMR), while the pyridinyl protons resonate between δ 7.2–8.6 ppm. The hydroxyl proton (2-hydroxy) is observed at δ ~10–12 ppm in DMSO-d₆ .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 257.28 (M⁺), with fragmentation patterns confirming the pyridinyl-ethyl side chain .
Q. What are its primary applications in academic research?
- Coordination chemistry : The pyridine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalyst design .
- Pharmaceutical intermediates : Used to study structure-activity relationships (SAR) in drug candidates targeting neurological receptors .
Advanced Research Questions
Q. How do structural variations (e.g., pyridine isomerism) impact its physicochemical properties?
- Pyridin-2-yl vs. Pyridin-4-yl isomers : The 2-pyridinyl isomer (target compound) exhibits stronger intramolecular hydrogen bonding between the hydroxyl and pyridine nitrogen, increasing thermal stability (Tₘ = 145°C vs. 132°C for the 4-isomer) .
- Solubility : The 2-pyridinyl derivative is less polar, showing higher solubility in chloroform (25 mg/mL) compared to the 4-isomer (15 mg/mL) .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Chromatographic separation : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves it from related esters (e.g., methyl 2-hydroxybenzoate, retention time = 8.2 min vs. 10.5 min for the target compound) .
- Interference from degradation products : Hydrolysis of the ester group under basic conditions generates 2-hydroxy-6-(2-pyridin-2-yl-ethyl)-benzoic acid, requiring pH-controlled storage .
Q. How do contradictory spectral data in literature arise, and how can they be resolved?
- Isomeric impurities : Trace 4-pyridinyl derivatives (from incomplete alkylation) may alter NMR/IR profiles. Purity checks via GC-MS (≥98%) are critical .
- Solvent effects : Hydroxyl proton shifts vary significantly between DMSO-d₆ (δ ~12 ppm) and CDCl₃ (δ ~5 ppm due to H-bond disruption) .
Q. What computational methods support its structure-activity analysis?
- DFT calculations : Predict H-bonding interactions and electron density distribution on the pyridine ring, correlating with experimental UV-Vis spectra (λₘₐₓ = 270 nm) .
- Molecular docking : Used to model interactions with biological targets (e.g., kinase enzymes), highlighting the pyridinyl-ethyl group’s role in binding affinity .
Methodological Recommendations
- Synthesis optimization : Use Pd/C catalysis for regioselective pyridinyl-ethyl attachment to minimize isomer formation .
- Analytical validation : Pair HPLC with diode-array detection (DAD) to distinguish between ester derivatives in mixed samples .
- Stability testing : Store at 4°C under inert gas to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
